1,3-Diamino-2-propanol

Polyamine metabolism Ornithine decarboxylase inhibition Cancer cell biology

1,3-Diamino-2-propanol delivers a unique trifunctional architecture (two primary amines + one secondary hydroxyl) that conventional diamines cannot replicate. This enables six-membered chelate rings for tunable metal binding (2–5 log K below EDTA), higher crosslinking density in TFN RO membranes (>99.3% salt rejection), and predictable elastomer mechanics (~1 MPa Young's modulus, 92% extensibility). Proven superior to 1,3-diaminopropane for ODC inhibition and polyamine depletion studies. Available in 97% purity with global shipping.

Molecular Formula C3H10N2O
Molecular Weight 90.12 g/mol
CAS No. 616-29-5
Cat. No. B154962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diamino-2-propanol
CAS616-29-5
Synonyms(3-Amino-2-hydroxypropyl)amine;  1,3-Diamino-2-hydroxypropane;  1,3-Diamino-2-propanol;  1,3-Diaminopropan-2-ol;  2-Hydroxy-1,3-diaminopropane;  2-Hydroxy-1,3-propanediamine;  2-Hydroxypropylenediamine;  Dapol;  NSC 6070
Molecular FormulaC3H10N2O
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESC(C(CN)O)N
InChIInChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2
InChIKeyUYBWIEGTWASWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diamino-2-propanol (CAS 616-29-5) Procurement Specifications for Advanced Materials and Biomedical R&D


1,3-Diamino-2-propanol (CAS 616-29-5, also known as 1,3-diaminopropan-2-ol) is an aliphatic amino alcohol with the molecular formula C₃H₁₀N₂O (MW 90.12 g/mol) and is the simplest compound featuring two primary amino groups and one secondary hydroxyl group [1]. This trifunctional architecture renders it a versatile bidentate ligand in coordination chemistry and a strategic crosslinking monomer in polymer science . Its high aqueous solubility and defined melting point (40–44°C) support its use in aqueous synthesis and purification workflows .

Why 1,3-Diamino-2-propanol Cannot Be Replaced by Common Diamines or Monoamines


Substituting 1,3-diamino-2-propanol with common analogs like 1,3-diaminopropane or 1,2-diaminopropane is scientifically unsound due to fundamental differences in chelation geometry, hydrogen-bonding capacity, and polymer network architecture. The central hydroxyl group of 1,3-diamino-2-propanol enforces six-membered chelate rings upon metal coordination, significantly altering complex stability relative to five-membered ring systems formed by ethylenediamine derivatives [1]. In polymer applications, the trifunctional nature (two amines + one alcohol) provides a higher crosslinking density and introduces hydrophilic domains, leading to distinct mechanical and transport properties not achievable with simple diamines . Furthermore, its unique hydrogen-bonding network stabilizes specific conformers that are absent in non-hydroxylated analogs, directly impacting molecular recognition and material performance [2].

Quantitative Differentiation of 1,3-Diamino-2-propanol from Structural Analogs


Superior Polyamine Accumulation Inhibition in Cellular Models

1,3-Diamino-2-propanol demonstrates significantly higher potency in preventing polyamine accumulation compared to other diaminopropane derivatives. In a comparative study of amine derivatives in Ehrlich ascites cells, 1,3-diamino-2-propanol was the most effective compound tested at inhibiting the accumulation of both spermidine and spermine following stimulation of proliferation [1].

Polyamine metabolism Ornithine decarboxylase inhibition Cancer cell biology Ehrlich ascites

Reduced Metal Chelate Stability vs. EDTA Derivatives

Complexes of 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid (DPOTA) exhibit stability constants 2–5 log K units lower than those of the corresponding EDTA complexes [1]. This reduction is attributed to the formation of a less favorable six-membered chelate ring with DPOTA compared to the five-membered rings formed by EDTA [1].

Coordination chemistry Chelation Stability constants DPOTA

Enhanced Reverse Osmosis Membrane Performance via Crosslinking

Incorporation of 1,3-diamino-2-propanol (DAPL) as a crosslinker in a multi-layer graphene oxide (mGO) modified polyamide thin-film nanocomposite reverse osmosis (TFN RO) membrane resulted in a salt rejection >99.3% and enhanced long-term stability compared to conventional unmodified membranes [1]. The DAPL molecule created specific d-spacing channels for accelerated water transport, a feature not achievable with simpler diamines lacking the hydroxyl group [1].

Membrane science Reverse osmosis Graphene oxide Desalination

Formation of Biodegradable Elastomers with Specific Mechanical Properties

Poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate) networks, synthesized using 1,3-diamino-2-propanol as a monomer, exhibit a tensile Young's modulus on the order of 1 MPa and reversible elongations up to 92% . These values are characteristic of soft, compliant elastomers suitable for tissue engineering applications and are directly attributable to the amino alcohol's crosslinking architecture .

Biomaterials Polymer chemistry Biodegradable elastomers Tissue engineering

Unique Conformational Preference in Gas Phase vs. Triamine Analog

Under jet-cooled conditions, 1,3-diamino-2-propanol populates four distinct conformers, with H-bonded cycles being most highly populated, followed by extended chains [1]. In contrast, the triamine analog propane-1,2,3-triamine exhibits no H-bonded cycles; all observed population resides in curved and extended chains [1]. This conformational difference arises from the superior H-bond accepting ability of the hydroxyl group compared to an amino group [1].

Microwave spectroscopy Conformational analysis Hydrogen bonding Physical chemistry

Enzymatic Inertness as Substrate for Amine Oxidases

Unlike propane-1,3-diamine (DAP) and propene-1,3-diamine (DAPE), which are weakly oxidized, 1,3-diamino-2-propanol (DAPL) is not utilized as a substrate by amine oxidases [1]. This indicates that the central hydroxyl group confers metabolic stability or alters the recognition by the enzyme active site.

Enzymology Amine oxidase Substrate specificity Drug metabolism

High-Value Application Scenarios for 1,3-Diamino-2-propanol Based on Verifiable Evidence


Precursor for Polyamine Metabolism Inhibitors in Cancer Research

Procure 1,3-diamino-2-propanol as the optimal starting material for studies on ornithine decarboxylase (ODC) inhibition and polyamine depletion. Its superior efficacy in preventing spermidine and spermine accumulation in cellular models, as demonstrated in Ehrlich ascites cells, makes it the compound of choice for this specific biochemical pathway [1].

Crosslinking Monomer for High-Performance Reverse Osmosis Membranes

Use 1,3-diamino-2-propanol as a functional crosslinker in the fabrication of thin-film nanocomposite reverse osmosis (TFN RO) membranes. Its unique ability to covalently link graphene oxide nanosheets while introducing hydrophilic domains leads to enhanced water flux and exceptional salt rejection (>99.3%), outperforming unmodified polyamide membranes [1].

Building Block for Biodegradable Elastomers in Tissue Engineering

Employ 1,3-diamino-2-propanol in the synthesis of poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate) elastomers. This yields crosslinked networks with a predictable Young's modulus (~1 MPa) and high extensibility (up to 92%), providing a tunable platform for soft tissue scaffolds and drug delivery systems where mechanical compliance is critical [1].

Ligand Scaffold for Weaker, More Labile Metal Complexes

Select 1,3-diamino-2-propanol-derived chelators (e.g., DPOTA) for applications where metal binding must be weaker than that of EDTA. The 2–5 log K unit reduction in stability constants compared to EDTA allows for reversible metal ion capture, sensing, or controlled release, which is advantageous in environmental remediation and medical diagnostics [1].

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